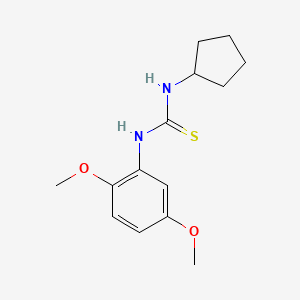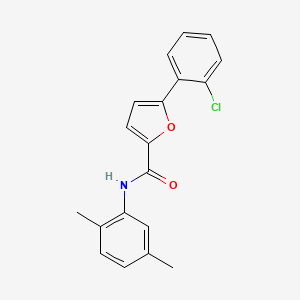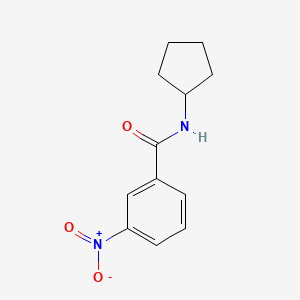![molecular formula C21H28N2O2 B5867012 1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5867012.png)
1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzyl ring, which is further connected to an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-benzyloxy-3-methoxybenzaldehyde.
Piperazine Derivative Formation: The next step involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with 4-ethylpiperazine in the presence of a suitable base, such as sodium hydride, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, to yield benzyl alcohol derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The benzyloxy and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, leading to its effects on the central nervous system .
Comparison with Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but lacks the piperazine moiety.
1-Benzylpiperazine: Contains the piperazine moiety but lacks the benzyloxy and methoxy groups.
Uniqueness: 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine is unique due to the combination of the benzyloxy, methoxy, and piperazine groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
1-ethyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-22-11-13-23(14-12-22)16-19-9-10-20(21(15-19)24-2)25-17-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINGJHXEYGXZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)
![N-[bis(4-chlorophenyl)methyl]-N-methylformamide](/img/structure/B5866934.png)

![methyl [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5866944.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5866974.png)

![N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5866993.png)

![2-methoxy-N,5-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5867021.png)
![2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5867027.png)
![1-Methyl-4-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B5867030.png)
![Diethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B5867035.png)
